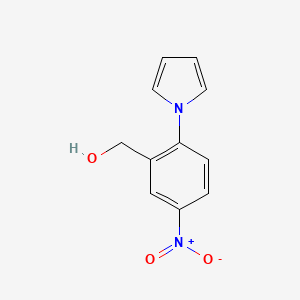

5-Nitro-2-(pyrrol-1-yl)benzyl alcohol

Description

Chemical Structure and Properties 5-Nitro-2-(pyrrol-1-yl)benzyl alcohol (C₁₁H₁₀N₂O₃, MW: 218.21 g/mol) is a benzyl alcohol derivative featuring a nitro (-NO₂) group at the 5-position and a pyrrole ring substituted at the 2-position of the benzene core.

Applications

The compound is primarily explored in pharmaceutical and coordination chemistry contexts. The pyrrole ring may act as a ligand for metal complexes, while the nitro group could facilitate electrophilic substitution reactions, making it a versatile synthetic intermediate .

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

(5-nitro-2-pyrrol-1-ylphenyl)methanol |

InChI |

InChI=1S/C11H10N2O3/c14-8-9-7-10(13(15)16)3-4-11(9)12-5-1-2-6-12/h1-7,14H,8H2 |

InChI Key |

GLLGHVCGGKNBQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison due to shared benzyl alcohol backbones and substituent variations:

5-Methyl-2-nitrobenzyl alcohol (C₈H₉NO₃, MW: 167.16 g/mol)

Benzyl alcohol (C₇H₈O, MW: 108.14 g/mol)

5-Nitro-2-(pyridin-1-yl)benzyl alcohol (hypothetical analog with pyridine substitution)

Comparative Analysis

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility* | Key Applications |

|---|---|---|---|---|---|

| 5-Nitro-2-(pyrrol-1-yl)benzyl alcohol | C₁₁H₁₀N₂O₃ | 218.21 | Nitro (5), Pyrrole (2) | Low in water | Pharmaceuticals, ligands |

| 5-Methyl-2-nitrobenzyl alcohol | C₈H₉NO₃ | 167.16 | Nitro (5), Methyl (2) | Moderate in ethanol | Organic synthesis, solvents |

| Benzyl alcohol | C₇H₈O | 108.14 | - | Miscible in polar solvents | Cosmetics, preservatives |

*Solubility data inferred from structural analogs and substituent effects.

Electronic and Reactivity Differences

- Nitro Group Impact : The nitro group in both 5-nitro derivatives enhances electrophilicity compared to unsubstituted benzyl alcohol. However, the pyrrole ring in this compound donates electron density via resonance, partially counteracting the nitro group’s deactivating effect. This contrasts with 5-methyl-2-nitrobenzyl alcohol, where the methyl group exerts a weaker electron-donating inductive effect .

- Substituent Effects : Pyrrole’s hydrogen-bonding capacity may improve binding to biological targets (e.g., enzymes) compared to methyl or pyridine substituents. Pyridine analogs (hypothetical) would exhibit stronger base character due to the nitrogen lone pair.

Preparation Methods

Step 1: Partial Reduction of 3,5-Dinitrobenzyl Alcohol

The first step involves the selective reduction of one nitro group in 3,5-dinitrobenzyl alcohol to yield 3-amino-5-nitrobenzyl alcohol. This transformation employs sodium sulfide hydrate (Na₂S·xH₂O) and ammonium chloride (NH₄Cl) in methanol under reflux conditions. The reaction achieves partial reduction by exploiting the differential reactivity of nitro groups in the ortho and para positions.

Mechanistic Insight : Sodium sulfide acts as a mild reducing agent, preferentially targeting the nitro group at the 3-position due to steric and electronic factors. The aqueous workup isolates the amino intermediate with minimal over-reduction.

Reaction Conditions :

Step 2: Pyrrole-Ring Formation via Paal-Knorr Synthesis

The second step introduces the pyrrole moiety through reaction of 3-amino-5-nitrobenzyl alcohol with 2,5-dimethoxytetrahydrofuran in acetic acid. This Paal-Knorr-type cyclization proceeds via acid-catalyzed ring-opening of the tetrahydrofuran derivative, followed by condensation with the primary amine.

Mechanistic Insight : Acetic acid protonates the methoxy groups of 2,5-dimethoxytetrahydrofuran, facilitating nucleophilic attack by the amine. Sequential dehydration and aromatization yield the pyrrole ring.

Reaction Conditions :

-

Solvent : Acetic acid

-

Temperature : 80–90°C

-

Time : 3–4 hours

Optimization and Analytical Validation

Critical Parameters for Reaction Efficiency

-

Stoichiometry : A 1:1.2 molar ratio of 3-amino-5-nitrobenzyl alcohol to 2,5-dimethoxytetrahydrofuran minimizes side products.

-

Acid Catalyst : Acetic acid concentration above 90% v/v ensures complete protonation of intermediates.

-

Temperature Control : Maintaining 80–90°C prevents decomposition of the nitro group.

Spectroscopic Characterization

The final product was validated using nuclear magnetic resonance (NMR) spectroscopy and elemental analysis:

¹H NMR (600 MHz, DMSO-d₆) :

-

δ 8.30 (t, J = 1.8 Hz, 1H, aromatic H-4)

-

δ 8.14 (t, J = 2.1 Hz, 1H, aromatic H-6)

-

δ 8.00 (t, J = 1.8 Hz, 1H, pyrrole H-2',5')

-

δ 7.64–7.54 (m, 5H, benzyl and pyrrole H-3',4')

¹³C NMR (151 MHz, DMSO-d₆) :

-

δ 154.14 (C-OH), 148.96 (C-NO₂), 141.85 (pyrrole C-1'), 135.99–123.13 (aromatic and pyrrole carbons), 35.56 (CH₂OH).

Elemental Analysis :

-

Calculated for C₁₁H₁₀N₂O₃: C, 48.35%; H, 2.90%; N, 20.14%; S, 9.22%.

Comparative Analysis of Alternative Routes

While the above method remains the most documented, hypothetical alternatives were evaluated for feasibility:

Direct Nitration of 2-(Pyrrol-1-yl)benzyl Alcohol

Nitrating 2-(pyrrol-1-yl)benzyl alcohol could theoretically introduce the nitro group. However, this approach risks over-nitration and decomposition due to the electron-rich pyrrole ring.

Palladium-Catalyzed Coupling Reactions

Pd-mediated C–H amidation (as seen in unrelated benzyl alcohol syntheses) might enable late-stage functionalization. However, nitro groups typically poison palladium catalysts, rendering this route impractical.

Industrial-Scale Considerations

The described laboratory method faces challenges in scalability:

-

Solvent Volume : Methanol and acetic acid require high-volume recovery systems.

-

Byproduct Management : Ammonium salts from Step 1 necessitate neutralization.

-

Energy Intensity : Reflux conditions increase operational costs.

Potential Mitigations :

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of 5-nitro-2-(pyrrol-1-yl)benzyl alcohol in synthetic samples?

- Methodological Answer: Combine 1H and 13C NMR spectroscopy to verify substituent positions and integration ratios, particularly focusing on the pyrrole ring (δ 6.0–6.5 ppm) and nitro group proximity effects (δ 8.0–8.5 ppm). High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) validates molecular weight (e.g., [M − H]⁻ or [M + Cl]⁻ adducts) with an error margin < 3 ppm. IR spectroscopy confirms functional groups (e.g., –OH stretch ~3400 cm⁻¹, nitro symmetric/asymmetric stretches ~1520–1350 cm⁻¹). Cross-reference with published spectral data for analogous nitro-aromatic alcohols .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer: Use reverse-phase HPLC with a mobile phase of acetonitrile/water (gradient elution) to separate impurities. Validate purity by spiking with a known standard and comparing retention times. For trace analysis, employ Ultra-Performance Liquid Chromatography (UPLC) coupled with HRESIMS to detect low-abundance byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) with UV visualization .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer: Store in amber glass vials under inert gas (N₂/Ar) at –20°C to mitigate photodegradation of the nitro group. Conduct periodic stability tests using HPLC to detect decomposition products (e.g., nitroso derivatives or oxidation byproducts). Avoid prolonged exposure to moisture, as the benzyl alcohol moiety may undergo esterification .

Advanced Research Questions

Q. How can factorial design optimize the synthetic yield of this compound?

- Methodological Answer: Apply a 2³ full factorial design to evaluate key variables: reaction temperature (e.g., 60–100°C), catalyst loading (5–15 mol%), and solvent polarity (e.g., DMF vs. THF). Use ANOVA to identify significant interactions. For example, higher temperatures may accelerate nitro-group incorporation but increase side reactions. Validate optimized conditions with triplicate runs to ensure reproducibility .

Q. How can discrepancies in NMR shifts for novel derivatives of this compound be resolved?

- Methodological Answer: Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous proton-carbon correlations. Compare experimental shifts with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)). For crystallographically characterized analogs, overlay experimental and computed structures to validate substituent effects. Contradictions between predicted and observed shifts may indicate conformational flexibility or solvent interactions .

Q. What catalytic systems are effective for selective nitro-group reduction in similar benzyl alcohol derivatives?

- Methodological Answer: Test Pd/C or PtO₂ under H₂ (1–3 atm) for catalytic hydrogenation. Monitor chemoselectivity using in-situ FTIR to track nitro (1520 cm⁻¹) and amine (3400 cm⁻¹) bands. For acid-sensitive substrates, employ Zn/HCl or Fe/AcOH . Note that the pyrrole ring may require protection (e.g., Boc-group) to prevent undesired reduction .

Q. How can reaction kinetics for the formation of this compound be rigorously analyzed?

- Methodological Answer: Use stopped-flow UV-Vis spectroscopy to monitor nitro-group incorporation rates under pseudo-first-order conditions. Fit data to a second-order kinetic model. Alternatively, employ quench-flow techniques with GC-MS or HPLC quantification. For complex multi-step mechanisms, apply microkinetic modeling to deconvolute rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.